molecular formula C9H10N2O2 B13706528 6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Katalognummer: B13706528
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: QBOBWAONVOSBOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a fused pyridine and furan ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with 2,2-dimethyl-1,3-dioxolane-4,5-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as heating or the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • 1H-pyrrolo[2,3-c]pyridin-1-yl derivatives

Uniqueness

6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is unique due to its specific amino and dimethyl substitutions, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and may enhance its efficacy in certain applications.

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

6-amino-1,1-dimethylfuro[3,4-c]pyridin-3-one

InChI

InChI=1S/C9H10N2O2/c1-9(2)6-3-7(10)11-4-5(6)8(12)13-9/h3-4H,1-2H3,(H2,10,11)

InChI-Schlüssel

QBOBWAONVOSBOY-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC(=NC=C2C(=O)O1)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.